molecular formula C59H77N2O15S+ B194423 Cisatracurium besylate CAS No. 96946-42-8

Cisatracurium besylate

Numéro de catalogue: B194423
Numéro CAS: 96946-42-8
Poids moléculaire: 1086.3 g/mol
Clé InChI: GLLXELVDCIFBPA-MLPUUEHESA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le cisatracurium besylate subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière compétitive aux récepteurs cholinergiques de la plaque motrice, antagonisant l'action de l'acétylcholine . Cela entraîne un blocage compétitif de la transmission neuromusculaire, conduisant à la relaxation musculaire. Le composé subit une élimination d'Hofmann, un processus indépendant de la fonction hépatique et rénale, ce qui le rend approprié pour les patients souffrant d'insuffisance d'organes .

Applications De Recherche Scientifique

Clinical Applications

1. General Anesthesia:
Cisatracurium is primarily used as an adjunct to general anesthesia. It facilitates tracheal intubation and provides muscle relaxation during surgical procedures. The drug's onset of action is approximately 2-3 minutes, with a duration of effect lasting about 30-60 minutes, depending on the dosage .

2. Intensive Care Unit (ICU) Settings:
In ICU settings, cisatracurium is utilized to manage patients requiring mechanical ventilation. It helps in achieving optimal ventilation strategies by ensuring muscle relaxation, particularly in patients with severe respiratory distress or those undergoing sedation for prolonged periods .

3. Pediatric Use:
Cisatracurium is indicated for use in pediatric patients aged 2 years and older. Dosage adjustments are necessary for this population due to differences in pharmacokinetics and dynamics compared to adults .

Case Studies

Case Study 1: Phlebitis Associated with Cisatracurium Infusion
A series of three cases reported phlebitis following prolonged peripheral intravenous infusion of cisatracurium. In each instance, the infusion lasted between 14-20 hours before phlebitis was diagnosed. The recommendation was made to administer cisatracurium via central venous catheters for prolonged infusions to mitigate risks associated with peripheral administration .

Case Study 2: Anaphylactoid Reaction
Another case highlighted an anaphylactoid reaction occurring after induction with cisatracurium. This underscores the importance of monitoring for hypersensitivity reactions when administering this drug in clinical settings .

Safety and Monitoring

While cisatracurium is generally considered safe, it requires careful monitoring for potential adverse effects such as hypotension, respiratory depression, and allergic reactions. The presence of benzyl alcohol as a preservative raises concerns regarding toxicity in pediatric populations, necessitating vigilance during administration .

Comparative Data Table

Characteristic This compound Atracurium
Onset of Action 2-3 minutes2-3 minutes
Duration 30-60 minutes20-35 minutes
Metabolism Spontaneous degradationPlasma esterases
Use in Pediatrics YesYes
Risk of Accumulation Low (in renal impairment)Moderate

Comparaison Avec Des Composés Similaires

Le cisatracurium besylate est comparé à d'autres agents bloquant neuromusculaires tels que l'atracurium, le vécuronium et le rocuronium. Comparé à l'atracurium, le this compound a une libération d'histamine inférieure et une puissance supérieure . Le vécuronium et le rocuronium sont également des agents non dépolarisants, mais diffèrent par leur début et leur durée d'action. La caractéristique unique du this compound est son élimination d'Hofmann, ce qui constitue un avantage chez les patients ayant une fonction d'organe compromise .

Les composés similaires comprennent :

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the purity and impurity profiles of Cisatracurium Besylate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with system suitability tests ensuring resolution ≥2.0 between critical peaks (e.g., R-cis-R'-trans-atracurium and cisatracurium) . Impurity analysis involves quantifying organic residues (e.g., methyl benzenesulfonate) using internal standards and peak height ratios, adhering to USP standards (97.0–102.0% purity) . Nuclear magnetic resonance (1H-NMR, 13C-NMR) and mass spectrometry further confirm structural integrity .

Q. How is this compound synthesized, and what strategies optimize its yield?

  • Methodological Answer : The synthesis involves three key steps:

Acylation and Cyclization : Starting with 3,4-dimethoxyphenethylamine and (3,4-dimethoxyphenyl)acetic acid to form tetrahydroisoquinoline via Bischler-Napieralski reaction .

Chiral Resolution : Semi-quantitative separation using (+)-di-1,4-toluoyl-D-tartaric acid to isolate the R-enantiomer .

Michael Addition and Methylation : Final steps to produce the bis-benzene sulfonate derivative .

  • Optimization : Reduced reaction time (24.79% total yield) and high purity (99.18%) are achieved through solvent selection and temperature control .

Q. What pharmacological properties differentiate this compound from Atracurium Besylate?

  • Methodological Answer : Comparative studies show:

  • Onset Time : 165.95 seconds (Cisatracurium) vs. 196.95 seconds (Atracurium) .
  • Duration of Action : 57.41 minutes (Cisatracurium) vs. 34.58 minutes (Atracurium) .
  • Hemodynamic Stability : Lower mean pulse rate (68.20 vs. 72.16 bpm) and systolic blood pressure (126.10 vs. 130.64 mm Hg) in Cisatracurium-treated subjects .
    • Mechanistic Insight : Cisatracurium avoids histamine release, reducing cardiovascular side effects .

Advanced Research Questions

Q. How can conflicting data on Cisatracurium-induced cytotoxicity (autophagy vs. apoptosis) be resolved experimentally?

  • Methodological Answer :

  • In Vitro Models : Use wild-type MEF cells with apoptosis inhibitors (e.g., zVAD) to isolate autophagy-specific effects. Monitor LC3-positive autophagosomes and mitochondrial fragmentation via fluorescence microscopy .
  • Dose-Response Analysis : Linear regression of cell viability at 25–75 µM Cisatracurium reveals concentration-dependent autophagic cell death, independent of apoptosis pathways .

Q. What pharmacokinetic study designs are critical for Cisatracurium in organ-impaired populations?

  • Methodological Answer :

  • Hofmann Elimination Focus : Design studies measuring plasma clearance and metabolite (laudanosine) levels in hepatic/renal impairment models, as metabolism is organ-independent .
  • Dosing Adjustments : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug concentration with neuromuscular blockade duration in target populations .

Q. How can chiral resolution techniques improve synthesis efficiency of this compound?

  • Methodological Answer :

  • Advanced Resolution Agents : Replace traditional tartaric acid derivatives with enantioselective catalysts (e.g., immobilized lipases) to enhance R-enantiomer yield .
  • Process Analytical Technology (PAT) : Integrate real-time HPLC monitoring during cyclization to optimize reaction kinetics and reduce racemization .

Q. What statistical approaches best analyze hemodynamic stability in comparative studies (e.g., Cisatracurium vs. Atracurium)?

  • Methodological Answer :

  • Mixed-Effects Models : Account for intraoperative variability (e.g., blood pressure fluctuations) by nesting subjects within surgical procedures .
  • Non-Inferiority Testing : Use two-sided t-tests to confirm Cisatracurium’s non-inferiority in hemodynamic stability (α=0.05, power=80%) .

Q. How do synthesis-derived impurities impact pharmacological efficacy, and how are they controlled?

  • Methodological Answer :

  • Impurity Profiling : Identify critical impurities (e.g., R-trans-R'-trans-atracurium) via LC-MS and assess their neuromuscular blocking potency in vitro .
  • Quality-by-Design (QbD) : Implement risk-based control strategies (e.g., design space for reaction parameters) to limit impurities to <0.1% per ICH guidelines .

Propriétés

Numéro CAS

96946-42-8

Formule moléculaire

C59H77N2O15S+

Poids moléculaire

1086.3 g/mol

Nom IUPAC

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1

Clé InChI

GLLXELVDCIFBPA-MLPUUEHESA-M

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

SMILES isomérique

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

SMILES canonique

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Apparence

White to Off-White Solid

melting_point

90-93°C

Pictogrammes

Acute Toxic; Irritant

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate;  Cisatracurium Besilate;  Nimbex;  51W89;  3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat

Origine du produit

United States

Synthesis routes and methods

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
Name
atracurium besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
atracurium besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
cisatracurium besylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.